molecular formula C10H9N3O2 B1605552 1-Benzyl-4-nitro-1H-imidazole CAS No. 13230-13-2

1-Benzyl-4-nitro-1H-imidazole

Cat. No.: B1605552
CAS No.: 13230-13-2
M. Wt: 203.2 g/mol
InChI Key: OCHQIXWIGCISFH-UHFFFAOYSA-N
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Description

1-Benzyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 4. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Chemical Reactions Analysis

1-Benzyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property is exploited in the development of anticancer and antimicrobial agents. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

1-Benzyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:

    1-Benzyl-2-nitro-1H-imidazole: Similar structure but with the nitro group at position 2, leading to different reactivity and biological activity.

    4-Nitroimidazole: Lacks the benzyl group, resulting in different solubility and interaction properties.

    Benzimidazole: Contains a fused benzene ring, which significantly alters its chemical and biological properties.

The unique combination of the benzyl and nitro groups in this compound imparts distinct properties that make it valuable for specific applications.

Properties

IUPAC Name

1-benzyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHQIXWIGCISFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336499
Record name 1-Benzyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-13-2
Record name 1-Benzyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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